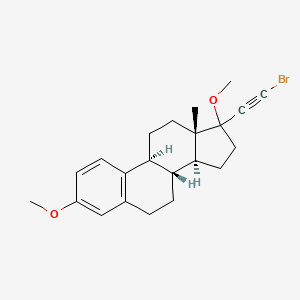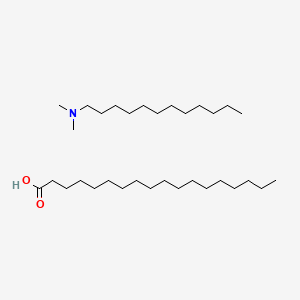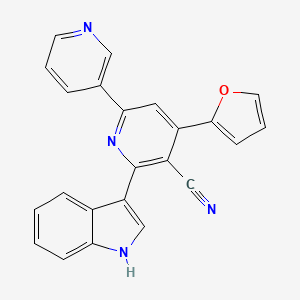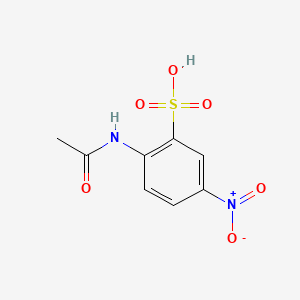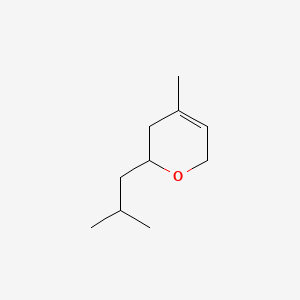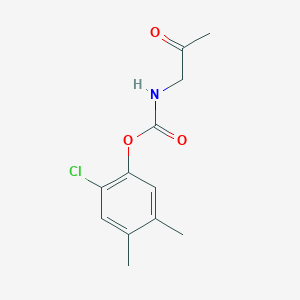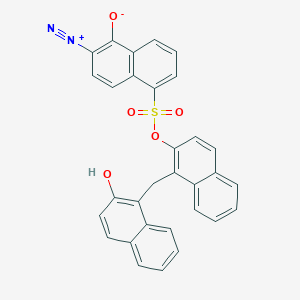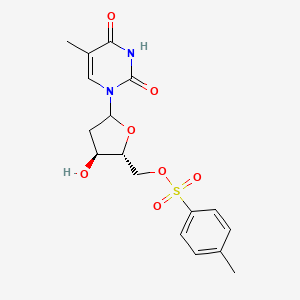
Thymidine,5'-(4-methylbenzenesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Tosyl Thymidine is a modified nucleoside derived from thymidine, where the 5’-hydroxyl group is replaced by a tosyl group (p-toluenesulfonyl). This modification enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis and biochemical research. Thymidine itself is a nucleoside component of DNA, pairing with deoxyadenosine in double-stranded DNA.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Tosyl Thymidine typically involves the tosylation of thymidine. The process begins with the protection of the 3’- and 5’-hydroxyl groups of thymidine using silyl protecting groups. Tosyl chloride (TsCl) is then introduced to the reaction mixture, resulting in the formation of 5’-O-tosyl thymidine. The silyl protecting groups are subsequently removed under mild conditions using iodine in methanol .
Industrial Production Methods: While specific industrial production methods for 5’-Tosyl Thymidine are not extensively documented, the general approach involves large-scale tosylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial-scale production.
化学反応の分析
Types of Reactions: 5’-Tosyl Thymidine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles such as thiolates, leading to the formation of 5’-sulfhydryl thymidine derivatives.
Cyclization Reactions: Under specific conditions, the compound can undergo intramolecular nucleophilic cyclization to form cyclic carbonates.
Common Reagents and Conditions:
Tosylation: Tosyl chloride (TsCl) in the presence of a base such as pyridine.
Deprotection: Iodine in methanol for the removal of silyl protecting groups.
Major Products:
5’-Sulfhydryl Thymidine: Formed by the substitution of the tosyl group with thiolates.
Cyclic Carbonates: Resulting from intramolecular cyclization reactions.
科学的研究の応用
5’-Tosyl Thymidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5’-Tosyl Thymidine involves its incorporation into DNA or RNA strands, where it can interfere with normal nucleic acid synthesis and function. The tosyl group enhances the compound’s reactivity, allowing it to participate in various biochemical reactions. Molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
類似化合物との比較
Thymidine: The parent nucleoside, which lacks the tosyl modification.
5’-Sulfhydryl Thymidine: A derivative formed by the substitution of the tosyl group with a sulfhydryl group.
Cyclic Carbonates of Thymidine: Formed through intramolecular cyclization reactions.
Uniqueness: 5’-Tosyl Thymidine is unique due to its enhanced reactivity conferred by the tosyl group. This modification allows for a broader range of chemical transformations and applications compared to unmodified thymidine .
特性
分子式 |
C17H20N2O7S |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
[(2R,3S)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20N2O7S/c1-10-3-5-12(6-4-10)27(23,24)25-9-14-13(20)7-15(26-14)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22)/t13-,14+,15?/m0/s1 |
InChIキー |
RSEWNGNFIIXLHN-SNTRVMSOSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](CC(O2)N3C=C(C(=O)NC3=O)C)O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


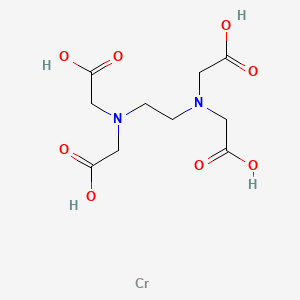

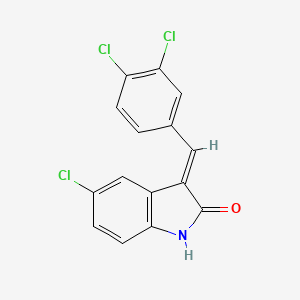
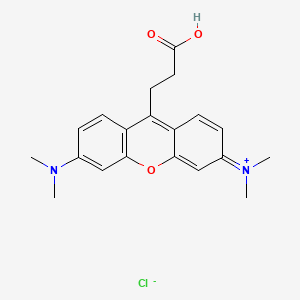
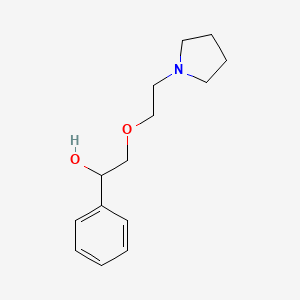
![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
![4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid](/img/structure/B13758546.png)
